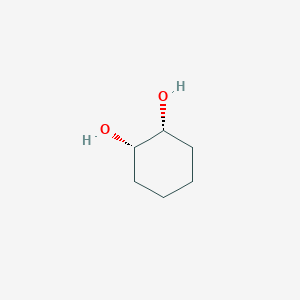

cis-1,2-Cyclohexanediol

Descripción general

Descripción

cis-1,2-Cyclohexanediol (cis-CD) is a vicinal diol with hydroxyl groups in the cis configuration on a cyclohexane ring. Its molecular formula is C₆H₁₂O₂ (molecular weight: 116.16 g/mol), and it has a CAS registry number of 1792-81-0 . The compound exhibits transient chirality due to a plane of symmetry intersecting the C1–C2 bond when the ring is planar. This distinguishes it from its trans isomer, which lacks such symmetry .

cis-CD is synthesized primarily via the catalytic epoxidation of cyclohexene, with tantalum- or vanadium-containing hierarchical zeolites achieving high selectivity (>90%) under optimized conditions . Key thermodynamic properties include a melting enthalpy (ΔfusH) of 20.265 kJ·mol⁻¹ and a standard combustion enthalpy (ΔcH°) of -3507.043 kJ·mol⁻¹ .

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

Cis-1,2-Cyclohexanediol serves as a pharmaceutical intermediate in the synthesis of various compounds. Its structural properties make it a valuable building block for the development of therapeutic agents. Notably, it is involved in the synthesis of:

- Antibiotics : Used in the production of certain antibiotics where its hydroxyl groups facilitate chemical reactions.

- Antidiabetic Agents : The compound has been studied for its potential role in enhancing the efficacy of chromium(III) complexes which are linked to antidiabetic effects .

Case Study: Synthesis of Antibiotic Derivatives

In a recent study, this compound was utilized as a precursor for synthesizing novel antibiotic derivatives. The derivatives exhibited enhanced antibacterial activity against resistant strains, highlighting the compound's significance in drug development .

Catalytic Applications

This compound is also employed in catalytic processes. It can be converted into valuable chemicals through oxidation reactions.

Table: Catalytic Conversions Involving this compound

Case Study: Dehydrogenation to Catechol

A study demonstrated that using nickel-based catalysts for the dehydrogenation of this compound resulted in high yields of catechol, which is an important intermediate in the synthesis of various pharmaceuticals and agrochemicals .

Biochemical Significance

This compound has been investigated for its biochemical interactions and potential health benefits. Research indicates that it may play a role in stabilizing chromium(V) complexes which are implicated in biological processes related to cancer and diabetes .

Table: Biochemical Studies Involving this compound

Mecanismo De Acción

The mechanism of action of cis-1,2-Cyclohexanediol involves its interaction with various molecular targets and pathways:

Oxidation Reactions: The compound undergoes oxidation to form catechol, which involves the transfer of electrons from the hydroxyl groups to the oxidizing agent.

Enzymatic Reactions: Enzymes such as cyclohexane-1,2-diol dehydrogenase catalyze the conversion of this compound to other compounds, playing a role in metabolic pathways.

Comparación Con Compuestos Similares

Structural and Stereochemical Differences

- trans-1,2-Cyclohexanediol (trans-CD) : The trans isomer lacks a plane of symmetry, making it permanently chiral. Quantum calculations show trans-CD is energetically favored by 1.9 kJ·mol⁻¹ over cis-CD due to reduced steric strain .

- 1,3- and 1,4-Cyclohexanediols : Positional isomers like cis-1,3- and trans-1,4-cyclohexanediol exhibit distinct hydrogen-bonding patterns and steric profiles. For example, 1,3-isomers often form weaker intramolecular hydrogen bonds compared to vicinal diols .

- Derivatives (e.g., cis-PCD) : Substitution with a phenyl group (as in 1-phenyl-cis-1,2-cyclohexanediol, cis-PCD) locks the conformation, conferring permanent chirality and altering dimerization behavior .

Thermodynamic and Physical Properties

The higher melting enthalpy of cis-CD suggests stronger intermolecular interactions in the solid state, likely due to optimized hydrogen-bonding networks.

Reactivity and Catalytic Selectivity

In cyclohexene epoxidation:

- Tantalum Catalysts : Achieve 44% conversion with 89–94% selectivity for cis-CD at 45°C . Byproducts include trans-CD (<5%) and adipic acid.

- Vanadium Catalysts: Lower selectivity (~64% cis-CD) with competing products like trans-CD, cyclohexanol, and cyclohex-2-en-1-one .

Key Reaction Pathways :

- Oxidation at the C=C bond (Site A) yields cis-CD, trans-CD, or adipic acid.

- Allylic C–H oxidation (Site B) produces cyclohexenols or ketones .

Chirality and Self-Recognition Behavior

- cis-CD : Forms transiently chiral heterodimers under supersonic expansion, favoring heterochiral pairing due to flexible hydrogen-bonding .

- trans-CD : Prefers heterochiral dimers despite permanent chirality, driven by steric and electronic factors .

- cis-PCD : The phenyl group induces homochiral dimerization (conglomerate formation) via π-system interactions and conformational locking .

Coordination Chemistry

cis-1,2-diols (cyclohexane and cyclopentane) exhibit superior coordination to Be²+ compared to trans isomers. NMR studies show exclusive binding of cis-diols to Be²+, highlighting their utility in beryllium complexation .

Analytical Differentiation

Chiral GC analysis of acetylated derivatives distinguishes cis- and trans-CD:

- cis-CD Diacetate : Resolved as a single peak.

- trans-CD Diacetate : Separates into enantiomeric pairs .

Tables

Table 1: Catalytic Performance in Cyclohexene Epoxidation

| Catalyst | Temperature (°C) | Conversion (%) | Selectivity to cis-CD (%) | Major Byproducts |

|---|---|---|---|---|

| Ta-HZ | 45 | 15–44 | 89–94 | trans-CD, adipic acid |

| V-HZ | 45 | 50–62 | ~64 | trans-CD, cyclohexenone |

Table 2: Chiral Self-Recognition in Dimer Formation

Actividad Biológica

Cis-1,2-Cyclohexanediol (CAS Number: 1792-81-0) is a diol compound with the molecular formula CHO and a molecular weight of 116.16 g/mol. It exists as a colorless crystalline solid with a melting point of 100 °C and a boiling point of 116 °C . This compound has garnered interest due to its potential biological activities and applications in pharmaceuticals.

The structure of this compound features two hydroxyl groups (-OH) attached to adjacent carbon atoms in a cyclohexane ring, contributing to its reactivity and interaction with biological systems. The compound can exist in both cis and trans forms, with the cis isomer being more commonly studied for its biological properties.

1. Pharmaceutical Applications

This compound is noted for its role as an intermediate in the synthesis of various pharmaceuticals. Its derivatives have been explored for use in treatments for conditions such as arthritis and asthma . The compound's structure allows it to participate in reactions that yield biologically active molecules.

Table 1: Pharmaceutical Applications of this compound Derivatives

| Compound Name | Application Area | Reference |

|---|---|---|

| This compound | Intermediate for arthritis treatment | European Patent No. 836610 |

| Cis-1,3-Cyclohexanediol | Anti-inflammatory agents | Japanese Patent Publication No. 93-009168 |

| Cis-1,4-Cyclohexanediol | Antihypertensive agents | U.S. Patent No. 4,714,704 |

2. Mechanistic Insights

Research indicates that this compound can act as a nuclear pore dilating agent. A related compound, trans-cyclohexane-1,2-diol (TCHD), has been shown to collapse nuclear pore complexes in vitro, facilitating the uptake of macromolecules into cells . This property suggests potential applications in gene therapy and drug delivery systems.

Case Study: TCHD's Effect on Gene Transfer

In vitro studies demonstrated that TCHD significantly enhances gene transfer efficiency in cell lines by increasing lipid-mediated transfection . However, this effect was not replicated in vivo, highlighting the challenges of translating laboratory findings into clinical applications.

3. Toxicological Profile

While this compound exhibits promising biological activities, its safety profile must be considered. Studies on related compounds have indicated potential cytotoxic effects at higher concentrations. For instance, exposure to high concentrations of TCHD resulted in significant cell damage despite increased gene expression levels .

Synthesis and Purification

The synthesis of this compound typically involves selective hydrogenation processes using catalysts such as ruthenium supported on weakly basic supports . However, challenges remain regarding the industrial-scale production due to the complexity and toxicity associated with some synthesis methods.

Q & A

Basic Research Questions

Q. What are the key thermodynamic properties of cis-1,2-cyclohexanediol, and how are they experimentally determined?

Thermodynamic properties such as enthalpy of fusion (ΔfusH = 20.7 kJ/mol), entropy of fusion (ΔfusS = 62.3 J/mol·K), and sublimation enthalpy (ΔsubH = 84.8 kJ/mol) are critical for understanding stability and phase behavior. These are typically measured via differential scanning calorimetry (DSC) and adiabatic calorimetry, as standardized by institutions like NIST . Researchers should validate experimental setups against NIST reference data to ensure reproducibility.

Q. What synthetic routes are available for this compound, and how do reaction conditions influence yield?

The primary synthesis involves catalytic epoxidation of cyclohexene using hydrogen peroxide (H₂O₂) with osmium tetroxide (OsO₄) or tungsten trioxide (WO₃) in tert-butyl alcohol, followed by acid hydrolysis of the epoxide intermediate . Yield optimization requires precise control of catalyst loading (e.g., 0.5–2 mol% OsO₄), reaction time (6–12 hours), and pH (acidic quenching to minimize side reactions). Competing pathways, such as trans-diol formation, are suppressed by using sterically hindered solvents .

Advanced Research Questions

Q. Why is this compound the dominant product in cyclohexene epoxidation, and how can competing pathways be ruled out?

Selectivity arises from stereoelectronic effects in the transition state during epoxide ring-opening. Studies using HZ catalysts (hierarchical zeolites) show >80% cis-diol selectivity due to confined pore structures favoring syn-addition . Competing cis-hydroxylation pathways are excluded via quenching experiments with KI, which reduce residual oxidizing agents (e.g., xenon trioxide) and confirm the absence of unreacted cis-diol via HPLC or GC-MS . Kinetic isotopic labeling (e.g., D₂O) further elucidates protonation mechanisms .

Q. How does this compound function as a ligand in catalytic systems, and what structural features enhance its efficacy?

As a bidentate O-donor ligand, cis-1,2-cyclohexanediol stabilizes transition metals (e.g., Cu, Hg) through chelation, improving catalytic activity in cross-coupling reactions. Its rigid cyclohexane backbone and axial-equatorial hydroxyl arrangement enhance steric control, as shown in Cu-catalyzed C–N bond formation (TOF > 500 h⁻¹) . Coordination polymers with HgCl₂ form zig-zag 1D structures, characterized by X-ray crystallography (space group P2₁2₁2₁), where ligand chirality dictates supramolecular packing .

Q. What analytical techniques are most effective for quantifying this compound in complex mixtures?

High-performance liquid chromatography (HPLC) with boronic acid derivatization (e.g., BPBA) selectively detects diols via boronic ester formation, achieving detection limits <1 ppm . Raman spectroscopy identifies hydroxyl stretching modes (3574–3611 cm⁻¹) linked to intramolecular hydrogen bonding, while mass spectrometry (EI-MS) fragments at m/z 116 ([M]⁺) and 98 ([M–H₂O]⁺) confirm purity .

Q. How do stereochemical differences between cis- and trans-1,2-cyclohexanediol impact their stability and reactivity?

The cis isomer exhibits greater thermodynamic stability due to intramolecular hydrogen bonding (ΔG ≈ –5.2 kJ/mol), as shown by computational DFT studies. In contrast, the trans isomer adopts a strained chair conformation, favoring oxidation (e.g., by Gluconobacter oxydans) to 2-hydroxycyclohexanone . Crystal packing analysis (P212121 space group) reveals homochiral aggregation in cis-diols, whereas trans-diols form heterochiral networks .

Q. Methodological Considerations

Q. How can researchers resolve contradictions in reported catalytic activity for this compound synthesis?

Discrepancies often arise from unaccounted side reactions (e.g., adipic acid formation via overoxidation). Systematic kinetic profiling (time-resolved GC-MS) and catalyst characterization (BET surface area, TEM) are essential. For example, hierarchical zeolites (HZ) with mesoporous structures reduce diffusion limitations, improving turnover frequency (TOF) by 40% compared to microporous analogs .

Q. What strategies mitigate diol degradation during long-term storage or reaction conditions?

Degradation via autooxidation is minimized by storing cis-diols under inert atmospheres (N₂/Ar) at 2–8°C. Adding radical scavengers (e.g., BHT) or chelating agents (EDTA) inhibits metal-catalyzed decomposition. In reactions, buffering at pH 6–7 (phosphate) stabilizes the diol against acid-catalyzed ring-opening .

Métodos De Preparación

Osmium Tetroxide-Catalyzed Syn-Dihydroxylation

The osmium tetroxide (OsO₄) -mediated dihydroxylation of cyclohexene is a classical method for synthesizing cis-1,2-cyclohexanediol. This approach leverages the stereospecificity of OsO₄ to achieve syn-addition of hydroxyl groups across the double bond .

Reaction Mechanism and Procedure

In a typical procedure, cyclohexene is reacted with OsO₄ in the presence of N-methylmorpholine N-oxide (NMO) as a co-oxidant. The reaction proceeds via a cyclic osmate ester intermediate, which undergoes reductive cleavage to yield the cis-diol . A representative protocol involves:

-

Dissolving NMO monohydrate (14.81 g, 0.11 mol) in a water-acetone mixture (40 mL H₂O, 20 mL acetone).

-

Adding OsO₄ (70 mg, 0.27 mmol) and cyclohexene (8.19 g, 0.10 mol) under nitrogen.

-

Stirring vigorously at room temperature for 18 hours, followed by workup with sodium hydrosulfite and Magnesol to remove residual osmium .

The crude product is purified via acidification, extraction with n-butanol, and recrystallization from diisopropyl ether, yielding 10.18–10.32 g (89–90%) of this compound with a melting point of 96–97°C .

Optimization Insights

-

Solvent System : A 2:1 water-to-acetone ratio enhances solubility of both organic and inorganic components .

-

Catalyst Loading : As little as 0.27 mol% OsO₄ suffices for complete conversion, minimizing costs of the toxic catalyst .

-

Safety Considerations : Substituting OsO₄ with K₃[OsO₂(OH)₄] reduces volatility but requires longer reaction times .

Titanium Silicate Molecular Sieve-Catalyzed Oxidation

A patent-pending method employs titanium silicate (HTS) molecular sieves to catalyze the direct oxidation of cyclohexene using hydrogen peroxide (H₂O₂) . This route bypasses epoxycyclohexane intermediates, streamlining the synthesis.

Catalytic System and Conditions

The HTS catalyst (MFI structure, hollow core) facilitates electron transfer via Ti³⁺/Ti⁴⁺ redox cycles. Key parameters include:

-

Catalyst Composition : Ti content of 2.5 wt%, SiO₂/TiO₂ molar ratio = 30–50 .

-

Reaction Medium : Acetone or t-butanol as solvent, with 30% aqueous H₂O₂ as oxidant.

-

Acidic Additives : Trace H₂SO₄ (pH 3–4) enhances selectivity to cis-diol (>90%) .

Performance Metrics

| Parameter | Value |

|---|---|

| Cyclohexene Conversion | 85–92% |

| cis-Diol Selectivity | 88–94% |

| Catalyst Reusability | ≤5 cycles without decay |

This method eliminates noble metals and operates under mild conditions (40–60°C ), making it industrially viable .

N-Methylmorpholine N-Oxide-Mediated Synthesis

An alternative protocol uses N-methylmorpholine N-oxide as a stoichiometric oxidant alongside catalytic OsO₄. While mechanistically similar to Method 1, it emphasizes scalability and easier workup .

Stepwise Process

-

N-Oxide Preparation : N-methylmorpholine (32.3 g, 0.32 mol) is treated with 30% H₂O₂ (32.4 g, 0.29 mol) at 75°C for 20 hours, yielding NMO monohydrate .

-

Dihydroxylation : The NMO is combined with cyclohexene (8.19 g, 0.10 mol) and OsO₄ (70 mg) in acetone-water.

-

Workup : Filtration through Celite, neutralization with H₂SO₄, and extraction with n-butanol afford the diol in 89–90% yield .

Advantages Over Traditional Methods

-

Reduced Osmium Usage : NMO regenerates OsO₄ in situ, allowing catalytic quantities .

-

Crystallization Control : Seeding with cis-diol crystals during cooling improves purity .

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Selectivity (%) | Cost Estimate | Safety Concerns |

|---|---|---|---|---|

| OsO₄/NMO | 89–90 | >95 | High | OsO₄ toxicity |

| HTS/H₂O₂ | 85–92 | 88–94 | Moderate | Mild acid handling |

| NMO Monohydrate | 83–88 | >90 | Moderate | Peroxide stability |

Key Findings :

Propiedades

IUPAC Name |

(1R,2S)-cyclohexane-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O2/c7-5-3-1-2-4-6(5)8/h5-8H,1-4H2/t5-,6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFURGBBHAOXLIO-OLQVQODUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(C1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC[C@@H]([C@@H](C1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701016514 | |

| Record name | rel-(1R,2S)-1,2-Cyclohexanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701016514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White crystalline powder; [Acros Organics MSDS] | |

| Record name | cis-1,2-Cyclohexanediol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20442 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.01 [mmHg] | |

| Record name | cis-1,2-Cyclohexanediol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20442 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

1792-81-0 | |

| Record name | cis-1,2-Cyclohexanediol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1792-81-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Cyclohexanediol, cis- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001792810 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | rel-(1R,2S)-1,2-Cyclohexanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701016514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-CYCLOHEXANEDIOL, CIS- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G9FB3QY86K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.